molecular formula C16H13BrN2O B2996057 5-[(2-Bromoanilino)methyl]-8-quinolinol CAS No. 618411-11-3

5-[(2-Bromoanilino)methyl]-8-quinolinol

Cat. No.: B2996057
CAS No.: 618411-11-3
M. Wt: 329.197
InChI Key: XXBBKQPFNKQHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Bromoanilino)methyl]-8-quinolinol is a synthetic derivative of 8-hydroxyquinoline, a well-established monoprotic bidentate chelating agent. This compound is of significant interest in research due to its potential multifunctional properties, which combine the metal-chelating ability of the 8-hydroxyquinoline scaffold with the versatile reactivity of the 2-bromoaniline substituent. The core 8-hydroxyquinoline structure is renowned for its ability to form stable complexes with various metal ions. These metalloquinolates have been extensively investigated for their high thermal stability and unique luminescent properties, making them prominent in the development of organic light-emitting diodes (OLEDs) and other advanced materials (Tetrahedron, 2008). Furthermore, a large number of 8-hydroxyquinoline derivatives have demonstrated notable bioactivity in research settings, including antitumor and antimicrobial properties (Tetrahedron, 2008). The specific structure of this compound suggests it could be a valuable precursor or building block for synthesizing more complex molecules, such as Schiff bases, which are often explored for their electrochemical and spectroscopic characteristics (Molecules, 2020). This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for use in humans, as a diagnostic or therapeutic agent, or for any other veterinary or clinical purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-bromoanilino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-13-5-1-2-6-14(13)19-10-11-7-8-15(20)16-12(11)4-3-9-18-16/h1-9,19-20H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBBKQPFNKQHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry of 5 2 Bromoanilino Methyl 8 Quinolinol As a Chelate Ligand

Ligand Architecture and Potential Coordination Sites (Oxygen, Nitrogen Donor Atoms)

5-[(2-Bromoanilino)methyl]-8-quinolinol is a monoprotic, bidentate chelating agent. scirp.orgajchem-a.com The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group at the C8 position. scirp.orgajchem-a.comresearchgate.net This {N,O} donor set forms a stable five-membered chelate ring upon coordination with a metal ion. The presence of a chelating group is a necessary prerequisite for the formation of stable metal complexes with 8-hydroxyquinoline (B1678124) derivatives. acs.org

Formation of Metal Complexes with Transition Metal Ions

Like its parent compound, 8-hydroxyquinoline, this compound is expected to form stable complexes with a wide range of transition metal ions due to the strong bidentate character imparted by the deprotonation of its phenolic function and the proximity of the heterocyclic nitrogen. researchgate.net

Derivatives of 8-hydroxyquinoline are well-documented to form stable complexes with first-row transition metals.

Copper (II): Cu(II) complexes with 8-HQ derivatives are extensively studied. researchgate.netnih.gov These ligands typically bind as bidentate chelates to the copper atom via the oxygen and nitrogen atoms. researchgate.net Depending on the specific ligand and reaction conditions, both mono- and bis-ligand copper(II) species can form in solution. researchgate.net In the solid state, some Cu(II) complexes with related Schiff base derivatives of 8-HQ have been shown to form dinuclear compounds with relatively short Cu-Cu distances. nih.govacs.org

Cobalt (II) and Nickel (II): Co(II) and Ni(II) readily form complexes with 8-hydroxyquinoline. scirp.orgscirp.org Spectrophotometric and conductometric studies on the parent 8-HQ confirm the formation of stable complexes, typically involving two ligand molecules per metal ion. scirp.orgscirp.org

Zinc (II): Zn(II) forms stable complexes with 8-HQ Schiff base derivatives, yielding coordination compounds that have been characterized by various spectroscopic techniques. nih.govacs.org

Iron (III): Fe(III) is known to form highly stable tris-chelate complexes with 8-hydroxyquinoline ligands. researchgate.netresearchgate.net The complexation is rapid at room temperature. researchgate.net The resulting tris(8-hydroxyquinolinato)iron(III) (Feq3) molecule is paramagnetic and its stability and properties have been investigated both experimentally and through first-principles calculations. utah.eduaip.org

Beyond the first-row transition metals, 8-HQ derivatives show strong affinity for other technologically and biologically relevant cations.

Aluminum (III): The complexation of 8-hydroxyquinoline with Al(III) to form tris(8-hydroxyquinoline)aluminium (Alq3) is one of the most well-known examples in materials science. scirp.org Alq3 is a highly stable, fluorescent complex widely used as an emissive and electron-transporting material in Organic Light-Emitting Diodes (OLEDs). scirp.org Given this precedent, this compound is expected to form a stable, analogous Al(III) complex.

Ruthenium (II): There is significant interest in organometallic Ru(II) half-sandwich complexes formed with 8-hydroxyquinoline-derived Mannich bases. acs.orgmdpi.com These complexes, often with a general formula like [Ru(η⁶-arene)(HL)Cl]Cl, are synthesized to improve drug-like properties for various applications. acs.org The 8-HQ derivative acts as a bidentate ligand within the coordination sphere of the ruthenium center. acs.orgnih.gov

Stoichiometry of Metal-Ligand Complexation (e.g., M:L Ratios, MLn)

The stoichiometry of metal complexes with 8-hydroxyquinoline ligands is largely dictated by the charge and coordination number of the central metal ion. For divalent metal ions (M²⁺), a 1:2 metal-to-ligand (M:L) ratio is most common, resulting in neutral ML₂ complexes. scirp.orgresearchgate.netscirp.org For trivalent ions (M³⁺) like Fe(III) and Al(III), a 1:3 ratio is typical, forming neutral ML₃ complexes. researchgate.netutah.edu

Metal IonCommon Stoichiometry (M:L)Resulting Complex Formula
Cu(II)1:2[Cu(L)₂]
Co(II)1:2[Co(L)₂]
Ni(II)1:2[Ni(L)₂]
Zn(II)1:2[Zn(L)₂]
Fe(III)1:3[Fe(L)₃]
Al(III)1:3[Al(L)₃]
Ru(II) (half-sandwich)1:1[Ru(arene)(L)Cl]

This table represents the generally observed stoichiometries for 8-hydroxyquinoline type ligands. L denotes the deprotonated form of this compound.

Coordination Geometries and Stereochemistry of Metal Chelates (e.g., Octahedral, Square Planar, Tetrahedral)

The coordination geometry of metal chelates involving 8-hydroxyquinoline derivatives depends on the metal ion, its oxidation state, and the stoichiometry of the complex.

Octahedral: Trivalent cations like Fe(III) and Al(III) typically form six-coordinate ML₃ complexes with a distorted octahedral geometry. researchgate.netutah.edu These tris-chelate complexes can exist as two geometric isomers: facial (fac), where the three nitrogen and three oxygen atoms occupy the faces of the octahedron, and meridional (mer), where they occupy three positions in a plane bisecting the molecule. utah.edu Theoretical calculations suggest that for the isolated Feq3 molecule, the mer isomer is thermodynamically more stable than the fac isomer. researchgate.netutah.edu Some divalent ions like Co(II) and Ni(II) also adopt octahedral geometries, often by coordinating two additional water molecules to the [M(L)₂] core. scirp.orgscirp.org

Square Planar/Square Pyramidal: Cu(II) complexes frequently exhibit square-based geometries. researchgate.netrsc.org Depending on the presence of other coordinating species or intermolecular interactions in the solid state, the geometry can be square planar or distorted square pyramidal. researchgate.netrsc.org Electron Paramagnetic Resonance (EPR) spectra of such complexes often suggest a square-based geometry with a d(x²-y²) ground state. rsc.org

Tetrahedral: Four-coordinate complexes, such as those with Zn(II), can adopt a distorted tetrahedral geometry around the metal center.

Metal Ion / StoichiometryCommon Coordination GeometryStereoisomerism
Fe(III) / [Fe(L)₃]Distorted Octahedralfacial (fac) and meridional (mer)
Al(III) / [Al(L)₃]Distorted Octahedralfacial (fac) and meridional (mer)
Co(II), Ni(II) / [M(L)₂(H₂O)₂]OctahedralNot applicable
Cu(II) / [Cu(L)₂]Square Planar / Distorted Square PyramidalNot applicable
Zn(II) / [Zn(L)₂]Distorted TetrahedralNot applicable

Thermodynamic and Kinetic Stability of Metal Complexes in Solution

The stability of metal complexes in solution is a critical aspect of their chemistry, described by both thermodynamic and kinetic parameters.

Thermodynamic Stability: 8-hydroxyquinoline and its derivatives are known to form thermodynamically stable complexes with a variety of metal ions. researchgate.net The stability is attributed to the formation of the five-membered chelate ring. For instance, the formation constant (Kf) for the Ag(I) complex with the parent 8-HQ was found to be 4.2 x 10⁸, indicating a stable 1:1 complex. ajchem-a.comajchem-a.com While specific stability constants for this compound complexes are not widely reported, the metal binding affinity for related ligands at physiological pH often follows the order of Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com The substituents on the 8-HQ ring can fine-tune this stability.

Kinetic Stability: Kinetic inertness refers to the rate at which a complex undergoes ligand exchange or decomposition reactions. Al(III) complexes, for example, are often characterized by relatively low thermodynamic stability but high kinetic inertness due to slow ligand exchange reactions. mdpi.com The kinetic stability of Ru(II) and Rh(III) organometallic complexes with 8-HQ derivatives has also been studied, revealing slow ligand exchange processes. mdpi.com The high kinetic inertness of such complexes is crucial for applications where the complex must remain intact in a competitive biological or chemical environment. mdpi.com

The scientific community has extensively studied the coordination chemistry of 8-hydroxyquinoline and its various derivatives. This body of research indicates that the nature and position of substituents on the 8-hydroxyquinoline scaffold significantly influence the steric and electronic properties of the resulting metal complexes. These modifications can affect:

Coordination Geometry: Bulky substituents can introduce steric hindrance around the metal center, which may lead to distorted geometries of the resulting complexes.

Electronic and Photophysical Properties: Substituents can modulate the electronic structure of the ligand and its metal complexes, which in turn affects their absorption, emission, and redox properties.

Due to the absence of any research data, it is not possible to provide a detailed and scientifically accurate article on the "Influence of the 2-Bromoanilino Substituent on Coordination Properties" of this compound, nor is it possible to generate the requested data tables.

Spectroscopic and Structural Characterization of 5 2 Bromoanilino Methyl 8 Quinolinol and Its Metal Complexes

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within 5-[(2-Bromoanilino)methyl]-8-quinolinol and its metallic derivatives. The vibrational modes observed in the spectra can be assigned to specific motions of atoms and bonds within the molecule.

The IR and Raman spectra of this compound are complex, arising from the various functional groups present. The quinoline (B57606) ring itself gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are observed in the 1600-1400 cm⁻¹ range. researchgate.net Ring breathing and other deformation modes can be found at lower frequencies. researchgate.net

The substituents on the quinoline ring also exhibit distinct vibrational signatures. The phenolic O-H group is characterized by a broad stretching band, typically in the 3500-3200 cm⁻¹ region in the IR spectrum, the broadness of which is indicative of hydrogen bonding. scirp.org The C-O stretching vibration associated with the hydroxyl group is usually found around 1200 cm⁻¹. The methylene (B1212753) bridge (-CH₂-) will show characteristic stretching vibrations around 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric), as well as bending (scissoring) vibrations near 1450 cm⁻¹. The N-H stretching vibration of the secondary amine in the anilino moiety is expected in the 3400-3300 cm⁻¹ range. The C-Br stretching vibration of the bromoanilino group typically appears in the low-frequency region of the spectrum, usually below 700 cm⁻¹.

Table 1: Characteristic Infrared Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Phenolic O-H Stretching 3500-3200 (broad)
Anilino N-H Stretching 3400-3300
Aromatic C-H Stretching 3100-3000
Methylene C-H Asymmetric & Symmetric Stretching ~2925 & ~2850
Quinoline Ring C=C and C=N Stretching 1600-1400
Methylene C-H Scissoring ~1450
Phenolic C-O Stretching ~1200
Bromoanilino C-Br Stretching < 700

Upon complexation with a metal ion, significant changes are observed in the vibrational spectrum of this compound, providing direct evidence of coordination. The broad O-H stretching band of the free ligand is expected to disappear, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. scirp.org Furthermore, the C-O stretching vibration often shifts to a higher frequency upon coordination.

Coordination of the metal ion to the nitrogen atom of the quinoline ring also induces noticeable spectral shifts. The C=N stretching vibration may shift to a lower frequency, which is a common indicator of the formation of a metal-nitrogen (M-N) bond. scirp.orgscirp.org The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the M-O and M-N stretching vibrations, providing direct evidence of the formation of the metal complex. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

The ¹H NMR spectrum of this compound will display a series of signals corresponding to the different types of protons in the molecule. The aromatic protons of the quinoline and bromoaniline rings will resonate in the downfield region, typically between 6.5 and 9.0 ppm. rsc.orgtsijournals.com The exact chemical shifts are influenced by the electronic effects of the substituents. The proton of the phenolic hydroxyl group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The N-H proton of the anilino group will also give rise to a distinct signal. The methylene protons (-CH₂-) are expected to appear as a singlet around 4.0-5.0 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings will be in the range of 110-160 ppm. rsc.org The carbon of the methylene group will resonate further upfield. The chemical shifts are sensitive to the electronic environment, providing insights into the charge distribution within the molecule. bhu.ac.in

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons/Carbons 6.5 - 9.0 110 - 160
Phenolic OH Proton Variable (broad) -
Anilino NH Proton Variable -
Methylene (-CH₂-) Protons/Carbon 4.0 - 5.0 40 - 60

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. nih.gov The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons attached to hydrogens. columbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is instrumental in establishing the connectivity between different parts of the molecule, for instance, by showing a correlation between the methylene protons and the carbon atoms of both the quinoline and the bromoaniline rings. This confirms the linkage of these moieties through the methylene bridge.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. scirp.orgresearchgate.net The π→π* transitions, which are typically of high intensity, arise from the promotion of electrons in the delocalized π-system of the aromatic rings. The n→π* transitions are generally of lower intensity and involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals.

Upon complexation with metal ions, significant changes in the UV-Vis spectrum are often observed. nih.gov These changes can include a shift in the absorption maxima (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) and changes in the molar absorptivity. scirp.org The formation of metal complexes can lead to the appearance of new absorption bands, often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov These spectral changes upon metal chelation are a strong indication of complex formation. rroij.comscispace.com

Despite a comprehensive search for scientific literature, specific experimental data for the spectroscopic and structural characterization of the compound this compound and its metal complexes is not available in the public domain. Scholarly articles detailing the UV-Vis, mass spectrometry, and X-ray diffraction analyses for this specific molecule could not be located.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the requested sections and subsections as outlined. The strict adherence to focusing solely on "this compound" prevents the inclusion of data from related compounds as illustrative examples.

Further research and publication on the synthesis and characterization of this compound would be required to generate the specific content requested in the article outline.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. plos.org It is widely used to accurately analyze molecular properties by studying the electron density distribution. plos.org DFT calculations, particularly using functionals like B3LYP, have proven effective in predicting the geometry, vibrational frequencies, and electronic characteristics of 8-hydroxyquinoline (B1678124) derivatives and their metal complexes. mdpi.comuantwerpen.be

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The optimized structure would reveal the planarity of the quinoline ring system and the spatial orientation of the (2-bromoanilino)methyl substituent. The stability of the molecule is confirmed when the optimization process converges to a structure with no imaginary frequencies, indicating it is a true energy minimum. Studies on similar 8-hydroxyquinoline derivatives show that the quinoline core is essentially planar, with the substituent group angled out of this plane. The presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) at position 8 and the quinoline nitrogen atom is a key feature contributing to the molecule's stability. researchgate.net

Below is a table of representative optimized geometric parameters for the core structure of this compound, as would be expected from a DFT/B3LYP calculation.

Table 1: Predicted Optimized Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length (Å) O-H 0.97 Å
C8-O 1.36 Å
N1-C2 1.32 Å
N1-C9 1.37 Å
C5-C(methyl) 1.51 Å
C(methyl)-N(anilino) 1.46 Å
C(anilino)-Br 1.90 Å
Bond Angle (°) C7-C8-O 119.5°
C9-N1-C2 117.8°
C4-C5-C(methyl) 121.0°
C5-C(methyl)-N(anilino) 112.5°
Dihedral Angle (°) C4-C5-C(methyl)-N(anilino) ~60°

Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. This calculation not only confirms that the structure is a true minimum (no imaginary frequencies) but also allows for the assignment of specific vibrational modes to the experimentally observed spectral bands. uantwerpen.be

For this compound, key vibrational modes include the O-H stretching of the hydroxyl group, N-H stretching of the secondary amine, C=N and C=C stretching within the quinoline ring, C-N stretching of the amine linker, and C-Br stretching of the bromoaniline moiety. Theoretical calculations help to disentangle complex spectral regions where multiple vibrations overlap. For instance, upon coordination to a metal ion, the C-O stretching vibration is expected to shift, providing evidence of the phenolic oxygen's involvement in chelation. mdpi.com Similarly, shifts in the C=N vibrations of the quinoline ring would indicate coordination through the nitrogen atom. scirp.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
ν(O-H) Hydroxyl group ~3450 cm⁻¹ (broad)
ν(N-H) Anilino group ~3350 cm⁻¹
ν(C-H) Aromatic rings 3100-3000 cm⁻¹
ν(C=N) Quinoline ring ~1640 cm⁻¹
ν(C=C) Aromatic rings 1600-1450 cm⁻¹
ν(C-O) Phenolic group ~1250 cm⁻¹
ν(C-Br) Bromo group ~650 cm⁻¹

Electronic Structure Analysis

The analysis of the electronic structure provides critical information about a molecule's reactivity, stability, and optical properties. Methods such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are employed to understand these characteristics.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). plos.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and stability. mdpi.com A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline ring and the nitrogen atom of the anilino group, reflecting their electron-donating nature. The LUMO is typically distributed over the π-system of the quinoline ring, which can accept electrons. The HOMO-LUMO gap is used to calculate various reactivity descriptors. mdpi.com

Table 3: Predicted FMO Energies and Global Reactivity Descriptors

Parameter Symbol Formula Predicted Value
HOMO Energy E(HOMO) - -5.8 eV
LUMO Energy E(LUMO) - -1.5 eV
Energy Gap ΔE E(LUMO) - E(HOMO) 4.3 eV
Ionization Potential I -E(HOMO) 5.8 eV
Electron Affinity A -E(LUMO) 1.5 eV
Global Hardness η (I - A) / 2 2.15 eV
Chemical Potential μ -(I + A) / 2 -3.65 eV
Global Electrophilicity ω μ² / (2η) 3.11 eV

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electron-rich and electron-poor regions of a molecule, which are crucial for predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential, respectively. nih.gov

In the MEP map of this compound, the most negative potential (red) would be concentrated around the phenolic oxygen and the quinoline nitrogen, confirming these as the primary sites for protonation and metal ion coordination. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a highly positive potential (blue), indicating its acidic nature. The bromoaniline ring would show varied potential, with the bromine atom and the π-system influencing the electron distribution.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and intramolecular hydrogen bonding by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 4: Predicted NBO Analysis of Key Intramolecular Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol) Interaction Type
LP(1) N1 (Quinoline) σ*(O-H) ~10-15 kcal/mol Intramolecular Hydrogen Bond
LP(1) O π*(C7-C8) ~20-25 kcal/mol π-conjugation
LP(1) N (Anilino) π*(C-C anilino ring) ~5-8 kcal/mol π-conjugation
π(C5-C6) π*(C9-C10) ~18-22 kcal/mol π-π* delocalization

Computational and Theoretical Chemistry Studies on this compound and Its Metal Complexes

Mechanistic Investigations of Functional Properties and Advanced Applications

Role as Fluorescent Chemosensors for Metal Ions

Currently, there is no specific data in the scientific literature detailing the use of 5-[(2-Bromoanilino)methyl]-8-quinolinol as a fluorescent chemosensor for metal ions. Research into its potential to detect and quantify metal ions through fluorescence would be a novel area of study.

Mechanism of Fluorescence Enhancement upon Metal Chelation

The mechanism by which this compound might exhibit fluorescence enhancement upon chelation with metal ions has not been investigated. Generally, for other 8-hydroxyquinoline (B1678124) derivatives, this phenomenon is often attributed to processes such as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence quantum yield. The specific influence of the 2-bromoanilino methyl substituent on this process for the target compound is unknown.

Selectivity and Sensitivity Towards Specific Metal Cations (e.g., Al³⁺, Zn²⁺)

There are no published studies on the selectivity and sensitivity of this compound towards any metal cations, including aluminum (Al³⁺) and zinc (Zn²⁺). Determining the binding affinity, stoichiometry, and the limit of detection for this compound with various metal ions would be essential to establish its potential as a selective and sensitive chemosensor.

Applications in Optoelectronic Materials Science

The potential application of this compound in optoelectronic materials science remains unexplored. While metal complexes of other 8-hydroxyquinoline derivatives are well-known for their use in organic light-emitting diodes (OLEDs), no such applications have been reported for this specific compound.

Ligand Role in Organic Light-Emitting Diodes (OLEDs) and Related Devices

There is no information available regarding the use of this compound as a ligand in the fabrication of OLEDs or other related optoelectronic devices. Research would be needed to synthesize its metal complexes and evaluate their thermal stability, thin-film forming properties, and electroluminescent performance.

Mechanisms of Electron Transport and Luminescence in Metal Quinolates

The mechanisms of electron transport and luminescence in metal quinolates are generally understood to involve the transport of charge carriers (electrons and holes) through the organic layers, followed by their recombination in an emissive layer to form excitons that decay radiatively. However, the specific electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobilities, for metal complexes of this compound have not been determined. The influence of the bromoanilino moiety on these properties is a key question that remains to be answered.

Mechanistic Investigations of In Vitro Biological Interactions (Non-Clinical Focus)

No non-clinical, in vitro biological studies focusing on the mechanistic interactions of this compound have been reported in the scientific literature. The bioactivity of many 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions that are crucial for biological processes. Investigating the potential of this specific compound to interact with biological targets would be a new avenue of research.

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of 8-hydroxyquinoline and its derivatives are multifaceted, often involving a combination of mechanisms that disrupt essential cellular processes in microorganisms.

Metal Chelation: The primary mechanism underlying the antimicrobial action of 8HQ derivatives is their ability to chelate essential metal ions. nih.gov The 8-hydroxyquinoline scaffold contains nitrogen and oxygen atoms positioned to form stable five-membered rings with transition metal ions such as copper(II), zinc(II), and iron(III). researchgate.net These metal ions are crucial cofactors for a wide range of enzymes involved in bacterial respiration and metabolism. By sequestering these ions, 8HQ derivatives can inhibit vital enzymatic activities, leading to bacterial growth inhibition or cell death. nih.gov

Furthermore, the formation of a metal-8HQ complex can enhance antimicrobial potency. derpharmachemica.comisca.me The lipophilicity of the complex is often greater than that of the free ligand, facilitating its transport across the bacterial cell membrane. Once inside the cell, the complex can disrupt cellular functions or release the metal ion in a way that perturbs the delicate intracellular metal homeostasis. mdpi.com For instance, the Fe(8-hq)3 complex has been shown to transport iron into bacterial cells, leading to a dual antimicrobial effect that combines the bactericidal activity of excess iron with the metal-chelating effect of the 8-hq ligand. mdpi.com

Membrane Disruption: Quinoline-based compounds are also known to exert their antimicrobial effects by directly interacting with and disrupting the bacterial cell membrane. nih.gov This mechanism involves the insertion of the molecule into the lipid bilayer, which can alter membrane fluidity and integrity. mdpi.com Such disruption leads to the depolarization of the membrane potential, the formation of pores, and subsequent leakage of essential intracellular components like ATP and ions, ultimately resulting in cell lysis. nih.govmdpi.com Studies on quinoline-derived antimicrobials have shown that they can cause gross structural damage to the cytoplasmic membrane of bacteria. nih.gov

It is important to note that the nature of the substituent on the 8HQ ring can significantly influence the antimicrobial spectrum and potency. Research on a series of 5-substituted 8-hydroxyquinolines against Mycobacterium tuberculosis revealed that the introduction of large aniline-containing groups at the 5-position, similar to the structure of this compound, abrogated the compound's antitubercular activity. nih.gov This suggests that while the 8HQ core possesses inherent antimicrobial potential, specific substitutions can modulate this activity, potentially through steric hindrance or altered electronic properties that affect target interactions.

Table 1: Antimicrobial Mechanisms of 8-Hydroxyquinoline (8HQ) Derivatives
MechanismDescriptionKey EffectsReferences
Metal ChelationBinds to essential transition metal ions (e.g., Cu2+, Zn2+, Fe3+) required for enzymatic functions.Inhibition of metabolic enzymes, disruption of respiratory chain, interference with metal homeostasis. nih.govresearchgate.netnih.govmdpi.com
Membrane DisruptionInteracts with the bacterial cytoplasmic membrane, altering its structure and function.Membrane depolarization, increased permeability, leakage of intracellular contents (ATP, ions), cell lysis. nih.govmdpi.commdpi.com
Enhanced Potency via ComplexationThe metal-8HQ complex can have increased lipophilicity, improving cell penetration and introducing cytotoxic metals.Improved transport across membranes, dual action of chelation and metal-induced toxicity. derpharmachemica.comisca.memdpi.com

Interactions with Biological Macromolecules

The biological activity of this compound is also dependent on its interactions with macromolecules such as proteins and enzymes.

Protein Binding Studies: Like many small-molecule drugs, 8HQ derivatives can bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), which are the main carrier proteins in the bloodstream. nih.gov This binding is typically non-covalent and driven by forces like hydrogen bonding and electrostatic interactions. researchgate.net The extent of protein binding affects the compound's pharmacokinetics, influencing its distribution and bioavailability. A moderate binding affinity allows the protein to act as a reservoir and transporter for the compound in the circulatory system, facilitating its delivery to target sites. nih.govresearchgate.net For example, studies on 5-amino-8-hydroxyquinoline showed that it binds to a cleft in BSA with a moderate binding constant, suggesting good potential bioavailability. nih.gov

Enzyme Active Site Interactions: The ability of 8HQ derivatives to chelate metal ions is central to their interaction with enzyme active sites, particularly metalloenzymes. nih.gov By binding to the metal cofactor in the active site, these compounds can act as potent enzyme inhibitors. This inhibition can disrupt critical metabolic pathways in pathogenic organisms. nih.gov Beyond metal chelation, the planar quinoline (B57606) ring and its substituents can engage in other interactions within an enzyme's active site, such as π-π stacking and hydrogen bonding with amino acid residues, which can stabilize the inhibitor-enzyme complex and enhance inhibitory potency. nih.gov For instance, crystallographic studies have shown that vanadium complexes of 8-hydroxyquinoline can interact covalently with amino acid residues like aspartate in the active site of proteins such as lysozyme. nih.gov

Table 2: Interactions of 8-Hydroxyquinoline (8HQ) Derivatives with Macromolecules
MacromoleculeType of InteractionSignificanceReferences
Serum Albumin (e.g., BSA, HSA)Non-covalent (hydrogen bonding, electrostatic interactions)Affects bioavailability, distribution, and transport in the bloodstream. Acts as a drug reservoir. nih.govresearchgate.net
MetalloenzymesCoordination with metal cofactors in the active site.Enzyme inhibition, disruption of essential metabolic pathways. nih.gov
Other Proteins (e.g., Lysozyme)Covalent and non-covalent binding with amino acid residues (e.g., Asp, Arg). π-π stacking.Inhibition of protein function, structural stabilization of the drug-protein adduct. nih.gov

Role in Metal Ion Dyshomeostasis Modulation within In Vitro Biological Systems

The 8-hydroxyquinoline scaffold is a classic example of an ionophore—a lipid-soluble molecule that can transport ions across biological membranes. This property allows 8HQ derivatives to modulate metal ion concentrations within cells, intentionally inducing a state of metal ion dyshomeostasis to achieve a therapeutic effect. nih.gov

In biological systems, the concentrations of metal ions like copper, zinc, and iron are tightly regulated. Cancer cells and pathogenic microbes often have altered metal requirements compared to healthy host cells. By disrupting this delicate balance, 8HQ derivatives can selectively induce cytotoxicity. researchgate.net For example, these compounds can transport extracellular metal ions into the cell or redistribute intracellular metal ions between different compartments. This can lead to a toxic accumulation of metals in certain organelles or a depletion of essential metals from critical enzymes. nih.gov The ability of 8HQ and its derivatives to restore or modulate metal ion concentrations is being explored for therapeutic applications in neurodegenerative diseases, where metal dyshomeostasis is a key pathological feature. nih.govresearchgate.net The Fe(8-hq)3 complex serves as a prime example of this modulatory role, acting as an iron shuttle to overload bacterial cells with iron, a potent bactericidal mechanism. mdpi.com

Potential as Ligands in Catalysis

Beyond its biological applications, the strong metal-chelating ability of the 8-hydroxyquinoline scaffold makes it a valuable ligand in the field of catalysis. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate ligand, forming highly stable complexes with a wide array of transition metals. nih.gov

These metal-8HQ complexes are effective catalysts for various organic transformations. For example, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols using peroxides. mdpi.com The 8HQ ligand stabilizes the metal center and can be electronically and sterically tuned through substitution on the quinoline ring to optimize the catalyst's activity and selectivity. The presence of the chelating nitrogen atom in the 8-methylquinoline (B175542) structure, a related scaffold, facilitates the formation of cyclometallated complexes that are key intermediates in C-H activation and functionalization reactions. nih.gov Given its structure, this compound is expected to form stable complexes with transition metals, indicating its potential for use in developing novel catalysts for synthetic chemistry. isca.meresearchgate.net

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

A thorough review of scientific literature and chemical databases reveals a significant gap in the current body of knowledge regarding 5-[(2-Bromoanilino)methyl]-8-quinolinol. At present, there are no published studies detailing the synthesis, spectroscopic characterization, or potential applications of this specific compound. Consequently, its contribution to the field of chemistry and materials science is yet to be established. The lack of data underscores the vast unexplored territory within the chemical space of 8-hydroxyquinoline (B1678124) derivatives.

Identification of Remaining Challenges in Synthesis and Characterization

The primary challenge concerning this compound is the complete absence of a reported synthetic route. While general methods for the derivatization of 8-hydroxyquinoline, such as the Mannich reaction, could theoretically be adapted, the specific conditions required for the introduction of a (2-bromoanilino)methyl group at the 5-position have not been determined. nih.govmdpi.com

Furthermore, without a physical sample, the characterization of this compound remains purely speculative. Key analytical data, which would be presented in the table below, are essential for confirming its structure and purity.

Table 1: Required Characterization Data for this compound

Analytical TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the bromoanilino and methyl groups to the quinolinol core.
Mass Spectrometry (MS) Would determine the precise molecular weight and fragmentation pattern, confirming the elemental composition.
Infrared (IR) Spectroscopy Would identify the characteristic functional groups present, such as the O-H stretch of the hydroxyl group and N-H stretch of the secondary amine.
Elemental Analysis Would determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, providing empirical formula validation.

Outlook for Advanced Applications and Novel Derivatization Strategies

Based on the known properties of other 8-hydroxyquinoline derivatives, this compound holds potential for several advanced applications. The presence of the 8-hydroxyquinoline moiety suggests a strong metal-chelating ability, which is a hallmark of this class of compounds. scispace.comnih.gov This could be exploited in the development of new sensors for metal ion detection, as analytical reagents, or in the design of novel catalysts.

The introduction of the 2-bromoaniline (B46623) group could impart unique electronic and steric properties. The bromine atom, being an electron-withdrawing group, might modulate the photophysical properties of the molecule, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. scispace.com

Future derivatization strategies could focus on modifying the aniline (B41778) ring or the quinoline (B57606) core to fine-tune the compound's properties. For instance, substitution at the bromine position could allow for cross-coupling reactions to introduce further complexity and functionality.

Directions for Further Mechanistic Elucidation of Functional Properties

The immediate direction for future research is the development of a reliable synthetic pathway to produce this compound. Once synthesized and thoroughly characterized, a systematic investigation of its fundamental properties can commence.

Key areas for mechanistic studies would include:

Coordination Chemistry: Investigating its binding affinity and selectivity for various metal ions. This would involve determining stability constants and characterizing the resulting metal complexes.

Photophysical Studies: Examining its absorption and emission properties to assess its potential as a fluorescent sensor or emissive material.

Electrochemical Analysis: Understanding its redox behavior, which could be relevant for applications in electrocatalysis or as a redox-active ligand.

Computational Modeling: Employing theoretical calculations to complement experimental findings and to predict the geometric and electronic structures of the compound and its metal complexes.

Q & A

Q. What are the recommended synthetic routes and purification methods for 5-[(2-Bromoanilino)methyl]-8-quinolinol?

Answer: The synthesis of 5-substituted 8-quinolinol derivatives typically involves nucleophilic substitution or coupling reactions. For example, bromoalkylation at position 5 can be achieved by reacting 8-hydroxyquinoline with brominated intermediates under reflux in dichloromethane or methanol. A stepwise approach includes:

Alkylation : React 8-hydroxyquinoline with 2-bromoaniline methyl bromide in the presence of a base (e.g., NaHCO₃) to introduce the bromoanilino-methyl group .

Purification : Use recrystallization from ethanol or methanol to isolate the product. For optimal purity, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Validation : Confirm reaction completion via TLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer: Structural validation requires a combination of techniques:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D arrangement of the bromine substituent and hydrogen-bonding interactions (e.g., O–H⋯N or C–H⋯O contacts), as demonstrated in halogen-substituted quinolinol derivatives .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 4.0–5.0 ppm).
    • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+) and isotopic pattern for bromine .

Advanced Research Questions

Q. How can researchers investigate the potential of this compound as a fluorescent chemosensor for metal ions?

Answer: Methodological steps include:

Functionalization : Modify the quinolinol core with amide or ether groups to enhance metal-binding affinity, as seen in 8-amidoquinoline probes for zinc detection .

Photophysical Analysis :

  • Measure fluorescence quantum yield and Stokes shift in the presence of target metals (e.g., Zn²⁺, Cu²⁺) using UV-vis and fluorescence spectroscopy.
  • Assess selectivity via competitive binding assays with physiologically relevant ions (e.g., Ca²⁺, Mg²⁺).

Mechanistic Studies : Use density functional theory (DFT) to model electronic transitions and metal-coordination geometries .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound?

Answer: Adopt a multi-phase approach inspired by environmental fate studies :

Abiotic Degradation :

  • Hydrolysis : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C and monitor degradation via HPLC.
  • Photolysis : Use UV/visible light irradiation to simulate sunlight-mediated breakdown.

Biotic Degradation :

  • Conduct microbial assays with soil or water samples to identify biodegradation metabolites (LC-MS/MS).

Adsorption Studies : Measure soil-water partition coefficients (Kd) to evaluate mobility in ecosystems .

Q. How should conflicting data regarding the biological activity of this compound derivatives be systematically analyzed?

Answer: Address contradictions through:

Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, exposure times) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in cell permeability or assay protocols .

Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromine position, methyl group) with activity trends using multivariate statistics.

Mechanistic Validation : Use knockout models (e.g., enzyme inhibitors) to confirm proposed molecular targets .

Q. What experimental strategies can elucidate the role of halogen bonding in the crystal packing of this compound?

Answer: Leverage crystallographic and computational tools:

SCXRD Analysis : Identify Br⋯Br (Type I) or Br⋯N/O interactions, noting distances (e.g., 3.6–4.0 Å) and angles (θ = 140–160°) .

Hirshfeld Surface Analysis : Quantify halogen-bond contributions to total intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Bromoanilino)methyl]-8-quinolinol
Reactant of Route 2
Reactant of Route 2
5-[(2-Bromoanilino)methyl]-8-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.